6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a thiazole ring fused with a cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multicomponent reactions. One common method includes the reaction of 2-chlorobenzothiazole, benzyl bromides, and phenols in acetonitrile under reflux conditions with triethylamine as a base . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cyclohexadienone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted thiazole and cyclohexadienone compounds .
Scientific Research Applications
6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The compound’s cytotoxic effects are believed to be due to its ability to interfere with cellular processes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a thiazole ring and a cyclohexadienone structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development .
Properties
CAS No. |
62178-10-3 |
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Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-[4-(4-aminophenyl)-1,3-thiazol-2-yl]phenol |
InChI |
InChI=1S/C15H12N2OS/c16-11-7-5-10(6-8-11)13-9-19-15(17-13)12-3-1-2-4-14(12)18/h1-9,18H,16H2 |
InChI Key |
MZNMDJRKEUUWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C3=CC=C(C=C3)N)O |
Origin of Product |
United States |
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